molecular formula C11H24Cl2N2O B1447317 4-Methoxy-1,4'-bipiperidine dihydrochloride CAS No. 930604-26-5

4-Methoxy-1,4'-bipiperidine dihydrochloride

Cat. No. B1447317
M. Wt: 271.22 g/mol
InChI Key: YKSPUBYLVRXPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Temperature : Store at room temperature .

Molecular Structure Analysis

Scientific Research Applications

1. Tyrosinase Inhibition and Drug Design

  • 4-Methoxy-1,4'-bipiperidine dihydrochloride has been utilized in the study of tyrosinase inhibition. N-substituted biperidines, including those with 4′-methylbenzyl substitutions, have shown potent inhibition, suggesting potential for future drug design in this area (Khan et al., 2005).

2. Synthesis of Gastric-Acid Inhibiting Compounds

  • This chemical serves as a building block in the synthesis of compounds that inhibit gastric acid. A specific synthesis pathway has been developed to create 4-methoxy-2,3,5-trimethylpyridine, which is crucial in the preparation of these gastric-acid inhibiting compounds (Mittelbach et al., 1988).

3. Oxidation of Polymeric Terminal Diols

  • In polymer chemistry, 4-Methoxy-1,4'-bipiperidine dihydrochloride (specifically its 4-methoxy derivative) has been used to mediate the oxidation of polymeric terminal diols with iron(III) or copper(II) salts. This process results in polymers with carbonyl moieties (Yoshida et al., 1992).

4. Antioxidant and Antimicrobial Potential

  • This compound has shown promise in the field of medicinal chemistry. Novel oxime esters derived from 4-methoxyphenyl piperidin-4-one have exhibited significant antioxidant and antimicrobial activities, showcasing the potential of 4-Methoxy-1,4'-bipiperidine dihydrochloride derivatives in therapeutic applications (Harini et al., 2014).

5. Ring Contraction in Chemical Synthesis

  • In synthetic organic chemistry, 3-Methoxypiperidines, a derivative of 4-Methoxy-1,4'-bipiperidine dihydrochloride, have been used to study ring contraction reactions. These reactions are mediated by boron(III) bromide, leading to the formation of 2-(bromomethyl)pyrrolidines, a process highlighting its utility in complex organic synthesis (Tehrani et al., 2000).

6. Studies in NMR and Conformational Analysis

  • The compound has been involved in studies focused on determining the conformation of various isomers using NMR techniques. Such research provides insights into the molecular structure and behavior of these compounds, which are essential for various applications in chemistry and drug design (Duquet et al., 2010).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

: 4-Methoxy-1,4’-bipiperidine dihydrochloride | Sigma-Aldrich

properties

IUPAC Name

4-methoxy-1-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPUBYLVRXPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1,4'-bipiperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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